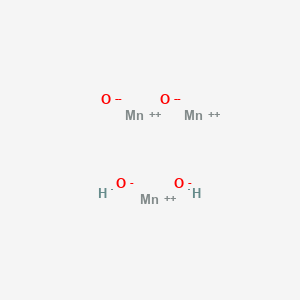
Ethyl 3-(cyanomethyl)-benzoate
Descripción general
Descripción
Ethyl 3-(cyanomethyl)-benzoate is a chemical compound that belongs to the class of benzoic acid esters. It is a colorless liquid with a characteristic odor and is commonly used in scientific research.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(cyanomethyl)-benzoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also undergo condensation reactions with various carbonyl compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Ethyl 3-(cyanomethyl)-benzoate. However, it has been found to be relatively non-toxic and non-irritating to the skin and eyes. It is also not considered to be a skin sensitizer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 3-(cyanomethyl)-benzoate in lab experiments is its relatively low cost and easy availability. It is also a versatile starting material for the synthesis of various organic compounds. However, one of the limitations of using Ethyl 3-(cyanomethyl)-benzoate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
Future research on Ethyl 3-(cyanomethyl)-benzoate could focus on its potential applications in the field of drug discovery. It could also be used as a starting material for the synthesis of new materials with unique properties. Additionally, further studies could be conducted to understand its mechanism of action and its potential toxicity.
Aplicaciones Científicas De Investigación
Ethyl 3-(cyanomethyl)-benzoate is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is used in the synthesis of benzoylthiourea derivatives, which have been found to exhibit antibacterial and antifungal properties. Ethyl 3-(cyanomethyl)-benzoate is also used in the synthesis of 2-arylbenzoxazoles, which have been found to possess anticancer activity.
Propiedades
Número CAS |
13288-86-3 |
|---|---|
Nombre del producto |
Ethyl 3-(cyanomethyl)-benzoate |
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
ethyl 3-(cyanomethyl)benzoate |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6H2,1H3 |
Clave InChI |
QGWJUDWWDUECLY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC(=C1)CC#N |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1)CC#N |
Otros números CAS |
13288-86-3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)
![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)



